N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide
Description
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Properties
Molecular Formula |
C25H20ClN5O2 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[4-[5-(4-chlorophenyl)-4-ethyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-3-21-23(16-4-6-17(26)7-5-16)24-27-14-20-22(31(24)29-21)12-13-30(25(20)33)19-10-8-18(9-11-19)28-15(2)32/h4-14H,3H2,1-2H3,(H,28,32) |
InChI Key |
PIZUCXBFRROJPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=CC=C(C=C5)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the 4-chlorophenyl and 2-ethyl groups. The final step involves the acylation of the phenyl ring with acetamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Biological Activity
N-{4-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, molecular structure, and biological evaluations, particularly focusing on its pharmacological properties.
Molecular Structure
The compound's molecular formula is , with a molecular weight of approximately 423.90 g/mol. The structural complexity is derived from the integration of various heterocycles, including pyrazolo and pyrimidine rings, which contribute to its biological properties.
Antifungal and Antitubercular Properties
Research indicates that derivatives of the pyrazole scaffold, similar to this compound, exhibit significant antifungal and antitubercular activities. A study demonstrated that certain pyrazole derivatives showed potent activity against pathogenic fungal strains and Mycobacterium tuberculosis H37Rv, suggesting that compounds with similar structures could be promising candidates for further development in treating these infections .
| Compound | Activity | Pathogen |
|---|---|---|
| This compound | Antifungal | Various strains |
| Pyrazole derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |
The mechanism by which this compound exerts its biological effects may involve interference with nucleic acid synthesis or inhibition of key enzymes in the metabolic pathways of pathogens. The structural features that allow for such interactions are still under investigation.
Case Studies
A notable study explored the synthesis of various pyrazole derivatives and their biological evaluations. The results indicated that modifications in the substituents on the phenyl ring significantly influenced the antifungal potency. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against fungal pathogens .
Table: Summary of Biological Evaluations
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Antifungal | Effective against multiple strains |
| Study 2 | Pyrazole derivatives | Antitubercular | Significant inhibition of M. tuberculosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
